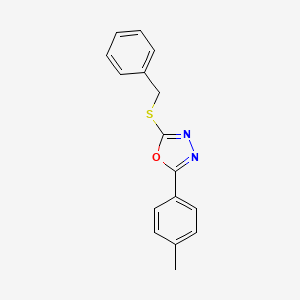
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide, also known as CHM-1, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. CHM-1 has been found to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer.
作用機序
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide may inhibit the activity of protein kinases, which play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has been found to exhibit cytotoxic activity against cancer cells without affecting normal cells. This selectivity makes 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide a promising candidate for cancer treatment. 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been found to induce apoptosis and cell cycle arrest in cancer cells.
実験室実験の利点と制限
One advantage of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide is its selectivity towards cancer cells, which minimizes the potential for side effects. However, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has limited solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide.
将来の方向性
There are several future directions for research on 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide. Another area of interest is the investigation of the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide to better understand how it exerts its cytotoxic effects on cancer cells. Additionally, more research is needed to evaluate the efficacy of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide in animal models and clinical trials.
合成法
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-hydroxybenzaldehyde, which is then reacted with 2-methoxybenzaldehyde to form the intermediate 3-(4-hydroxyphenyl)-3-(2-methoxyphenyl)propenal. This intermediate is then reacted with cyanoacetamide to form 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide.
科学的研究の応用
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-12(16)10-13(11-18)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIFQMHEBZOHB-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-methylcyclopropyl)phenyl]-4-nitrobenzamide](/img/structure/B5875101.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5875123.png)
![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)



![(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5875200.png)
![2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5875202.png)
